(E)-Oct-2-enyl butyrate

Description

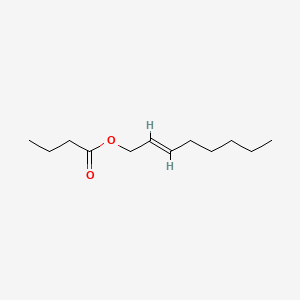

Structure

3D Structure

Properties

IUPAC Name |

[(E)-oct-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPINUUWEKPNDBB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020149 | |

| Record name | (E)-Oct-2-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | trans-2-Octen-1-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Octen-1-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.896 | |

| Record name | trans-2-Octen-1-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

84642-60-4 | |

| Record name | (2E)-2-Octen-1-yl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84642-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octen-1-yl butyrate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084642604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Oct-2-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-1-YL BUTYRATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY9P705GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of E Oct 2 Enyl Butyrate

Occurrence in Fauna and Microbial Ecosystems

The most definitive evidence for the natural occurrence of (E)-Oct-2-enyl butyrate (B1204436) comes from the study of insects, particularly within the order Hemiptera, where it functions as a critical semiochemical.

(E)-Oct-2-enyl butyrate has been identified as a key component in the chemical communication systems of several species of mirid bugs (family Miridae).

Research has shown that the female-produced sex attractant pheromone of the mirid bug Phytocoris relativus is a 2:1 blend of hexyl acetate (B1210297) and (E)-2-octenyl butyrate. researchgate.netresearchgate.net This pheromone is described as being stage-, sex-, and species-specific, attracting only adult males of the species. researchgate.net

Furthermore, the compound has been identified in the metathoracic scent gland extracts of females from other mirid species. A study of five species found that Apolygus lucorum and Taylorilygus apicalis produce this compound as a minor component of their pheromone blend, alongside major components like hexyl butyrate and (E)-2-hexenyl butyrate. plos.org Field tests confirmed that this compound was essential for attracting males of A. lucorum and T. apicalis but acted as an inhibitor for other tested mirid species, highlighting its role in ensuring species-specific mating. plos.org

In the green capsid bug, Lygocoris pabulinus, male antennae show a distinct electrophysiological response to (E)-2-octenyl butanoate (a synonym), suggesting it is perceived and likely involved in their chemical communication. scispace.com

Other related esters are also prevalent in Hemiptera. For example, (E)-2-octenyl acetate is a known pheromone in the painted bug, Bagrada hilaris, where it attracts females and nymphs. mdpi.comresearchgate.net Hexyl butyrate is a common major pheromone component in many mirid bugs, including Adelphocoris suturalis. researchgate.netoup.com

Table 1: Relative Ratios of Pheromone Components in Female Metathoracic Scent Gland Extracts of Five Mirid Species

| Species | Hexyl Butyrate (HB) | (E)-2-Hexenyl Butyrate (E2HB) | (E)-4-Oxo-2-hexenal (4-OHE) | (E)-2-Octenyl Butyrate (E2OB) |

|---|---|---|---|---|

| Apolygus lucorum | 100 | 25 | 11 | 2 |

| Apolygus spinolae | 21 | 100 | 11 | - |

| Orthops campestris | 100 | 33 | 11 | - |

| Stenotus rubrovittatus | 100 | 31 | 15 | - |

| Taylorilygus apicalis | 100 | 29 | 12 | 3 |

Source: Adapted from a 2015 study on mirid sex pheromones. plos.org Note: Ratios are relative to the most abundant component, set to 100. "-" indicates the compound was not detected.

There is no scientific evidence from the conducted research to indicate that this compound is a natural component of animal-derived products. Its inclusion in products such as poultry is as an added flavoring substance rather than a naturally occurring compound. thegoodscentscompany.com

Biosynthesis and Metabolic Pathways of E Oct 2 Enyl Butyrate

Enzymatic Pathways in Eukaryotic Systems (e.g., Plants)

In plants, volatile esters are significant contributors to the characteristic aromas of fruits and leaves. mdpi.com Their formation is the result of a complex enzymatic cascade that transforms fatty acids into a variety of volatile compounds, including alcohols, which then serve as precursors for esters. nih.gov

The carbon backbone of the octenyl group in (E)-Oct-2-enyl butyrate (B1204436) originates from the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids. nih.govdntb.gov.ua These C18 fatty acids are primary components of cell membranes and are released by lipases upon tissue damage or during specific developmental stages like fruit ripening. uliege.be The degradation of these fatty acids yields volatile aldehydes, which are subsequently reduced by alcohol dehydrogenases to form the corresponding alcohols. nih.gov These alcohols, along with acyl-CoAs derived from fatty acid or amino acid metabolism, are the direct precursors for the final esterification step. frontiersin.orgnih.gov

The conversion of fatty acids into volatile esters is catalyzed by a sequence of specific enzymes. dntb.gov.uaresearchgate.net This enzymatic cascade is often referred to as the lipoxygenase (LOX) or oxylipin pathway. mdpi.comuliege.be

The key enzymes involved are:

Lipoxygenase (LOX): This enzyme initiates the pathway by catalyzing the dioxygenation of PUFAs to form hydroperoxy fatty acids. dntb.gov.uaresearchgate.net For instance, linolenic acid is converted to 13-hydroperoxy-octadecatrienoic acid (13-HPOT). uliege.befrontiersin.org

Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxides generated by LOX. uliege.be This cleavage results in the formation of short-chain volatile aldehydes (C6 or C9) and corresponding oxo-acids. uliege.beresearchgate.netresearchgate.net For example, 13-HPOT is cleaved to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. uliege.bemdpi.com

Alcohol Dehydrogenase (ADH): The volatile aldehydes produced by HPL are then reduced to their corresponding alcohols by ADH. uliege.bemdpi.com This step converts aldehydes like hexenal (B1195481) into alcohols like hexenol. mdpi.com

Alcohol Acyltransferases (AAT): This is the final and decisive step in volatile ester synthesis. frontiersin.orgnih.gov AATs catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming the ester. nih.govashs.org In the context of (E)-Oct-2-enyl butyrate, an AAT enzyme would catalyze the reaction between an octenol derivative and butyryl-CoA. nih.govfrontiersin.org The activity of AAT enzymes is often positively correlated with the accumulation of esters during fruit ripening. nih.gov

| Enzyme | Abbreviation | Role in Volatile Ester Formation | Substrate(s) | Product(s) |

| Lipoxygenase | LOX | Initiates the pathway by oxidizing fatty acids. dntb.gov.uaresearchgate.net | Polyunsaturated fatty acids (e.g., Linolenic acid) | Hydroperoxy fatty acids (e.g., 13-HPOT) |

| Hydroperoxide Lyase | HPL | Cleaves hydroperoxides to form short-chain aldehydes. uliege.beresearchgate.net | Hydroperoxy fatty acids | C6/C9 Aldehydes (e.g., (Z)-3-hexenal) + Oxo-acids |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. uliege.bemdpi.com | Volatile aldehydes | Volatile alcohols (e.g., (Z)-3-hexenol) |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step. nih.govfrontiersin.org | Alcohol + Acyl-CoA | Volatile Ester + CoA |

Green Leaf Volatiles (GLVs) are a class of compounds that includes the C6 aldehydes and alcohols produced by the LOX pathway. researchgate.netwikipedia.org The initial aldehyde formed from linolenic acid is typically the (Z)-3 isomer, such as (Z)-3-hexenal. uliege.be However, many plants also emit the (E)-2 isomer, known as the leaf aldehyde. nih.gov This conversion is not spontaneous and is catalyzed by a specific enzyme. mdpi.com

The enzyme responsible for this stereoisomeric conversion is (Z)-3:(E)-2-hexenal isomerase (HI) . nih.govnih.gov This enzyme was first purified from paprika and has since been identified in other plants, including cucumber. nih.govnih.govresearchgate.net The catalytic mechanism involves a keto-enol tautomerism reaction. nih.gov The presence and activity of HI are key in determining the ratio of (Z)-3 to (E)-2 isomers in the volatile profile of a plant. elifesciences.org Transgenic tomato plants overexpressing HI were found to accumulate (E)-2-hexenal, in contrast to wild-type plants which mainly produce (Z)-3-hexenal, confirming the enzyme's crucial role in planta. nih.gov This enzymatic isomerization is essential for the formation of the "(E)" configuration in compounds like this compound.

Microbial Biosynthesis and Biotransformation of Butyrate and its Derivatives

The butyrate component of this compound is a short-chain fatty acid (SCFA) primarily synthesized by anaerobic bacteria, particularly within the mammalian gut. enbiosis.comwikipedia.org This microbial fermentation of indigestible dietary fibers is the main source of butyrate in nature. wikipedia.orgnih.gov

Bacteria have evolved several metabolic pathways to produce butyrate. There are four main known pathways, all of which converge at the formation of the key intermediate, butyryl-CoA. researchgate.netnih.gov

The four major pathways for butyrate production are:

Acetyl-CoA Pathway: This is the most prevalent pathway for butyrate synthesis from carbohydrates. nih.govasm.orgasm.org It begins with the conversion of pyruvate (B1213749) to acetyl-CoA. asm.org Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced in a series of steps to butyryl-CoA. wikipedia.orgasm.org

Glutarate Pathway: This pathway utilizes glutarate as a substrate for butyrate production. researchgate.netnih.gov

4-Aminobutyrate Pathway: This route uses 4-aminobutyrate to generate butyrate. researchgate.netnih.gov

Lysine Pathway: Certain bacteria can ferment amino acids, such as lysine, to produce butyrate. researchgate.netnih.gov

| Pathway Name | Primary Substrate(s) | Prevalence | Key Features |

| Acetyl-CoA Pathway | Carbohydrates (via Pyruvate/Acetyl-CoA) nih.govasm.org | Most prevalent pathway, found in the majority of butyrate producers. nih.govasm.org | Closely related to the β-oxidation of fatty acids. asm.org |

| Glutarate Pathway | Glutarate, Aspartate researchgate.net | Less abundant; found in phyla like Firmicutes and Fusobacteria. nih.gov | An alternative route for amino acid fermentation. researchgate.net |

| 4-Aminobutyrate Pathway | 4-Aminobutyrate researchgate.netnih.gov | Less abundant; found in phyla like Firmicutes and Fusobacteria. nih.gov | Utilizes amino acid-derived substrates. |

| Lysine Pathway | Lysine, Aspartate researchgate.net | Second most prevalent pathway after the Acetyl-CoA route. nih.govasm.org | Important for butyrate production from protein sources. researchgate.net |

Regardless of the initial pathway, the final conversion of butyryl-CoA to butyrate is typically catalyzed by one of two enzymes: butyryl-CoA:acetate (B1210297) CoA transferase (But) or butyrate kinase (Buk) . asm.orgnih.gov

The ability to produce butyrate is widely distributed among Gram-positive anaerobic bacteria that reside in the human colon, particularly within the phylum Firmicutes. nih.govoup.com These microbial communities are essential for gut health, with butyrate serving as a primary energy source for colonocytes. asm.org

Key butyrate-producing microbial species include:

Faecalibacterium prausnitzii : This is one of the most abundant and important butyrate producers in the healthy human gut. nih.govoup.comersnet.org It belongs to the Clostridium cluster IV and is known for its high levels of butyrate production and its anti-inflammatory properties. oup.comnih.govahajournals.org Depletion of F. prausnitzii has been linked to various diseases. ahajournals.orgersnet.orgbmj.com

Clostridium species : This genus includes many well-known butyrate producers, such as Clostridium butyricum, Clostridium kluyveri, and Clostridium saccharoperbutylacetonicum. wikipedia.orgwikipedia.orgasm.org These bacteria are capable of fermenting a wide range of carbohydrates into butyric acid and are utilized in industrial fermentation processes. wikipedia.orgasm.orgresearchgate.net C. butyricum is also used as a probiotic. wikipedia.orgnih.gov

Roseburia and Eubacterium species : These genera, belonging to Clostridium cluster XIVa, are also significant contributors to the butyrate pool in the gut. nih.govoup.comfrontiersin.org Species like Roseburia intestinalis and Eubacterium rectale are numerically important butyrate producers. oup.comfrontiersin.orgnih.gov

Biotransformation of Related Chiral Esters by Microorganisms (e.g., Rhodococcus sp.)

Microorganisms of the genus Rhodococcus are recognized for their extensive metabolic diversity and are considered versatile biocatalysts in organic synthesis. researchgate.net Their enzymatic machinery is particularly adept at performing biotransformations on a wide array of organic compounds, including the synthesis and modification of chiral esters. This capability is highly relevant for the production of esters like this compound. Rhodococcus species possess a range of hydrolase enzymes, such as esterases and cutinases, which can catalyze both the hydrolysis of esters and, under specific non-aqueous conditions, the reverse reaction of esterification. asm.orgoup.com

A key application of these enzymes is in chiral resolution, a process for separating a racemic mixture into its constituent enantiomers. researchgate.net This is achieved through the high enantioselectivity of the enzymes, which preferentially act on one enantiomer, allowing for the production of optically pure compounds. dntb.gov.uanih.gov For instance, a novel esterase, RhEst1, identified from Rhodococcus sp. ECU1013, demonstrates exceptional ability in the enantioselective hydrolysis of certain cyclopropanecarboxylic esters. dntb.gov.uanih.gov This enzyme was shown to resolve a racemic mixture by selectively hydrolyzing the (S)-ester, yielding the (S)-acid with a high enantiomeric excess (ee) of 97.5%, showcasing the potential for creating highly pure chiral building blocks. dntb.gov.uanih.gov

The synthesis of various alkyl butyrates, which are structurally related to this compound, has been successfully demonstrated using a cutinase from Rhodococcus (Rcut). asm.orgnih.gov In a non-aqueous system, immobilized Rcut efficiently catalyzed the esterification of butyric acid with a range of alcohols, including those with C8 chains (octanol). asm.orgnih.gov This demonstrates a direct enzymatic route to producing butyrate esters. The substrate preference for this enzyme was found to be highest for alcohols with C6 chain lengths, followed by C4 and C8, indicating a high potential for the synthesis of octenyl esters. asm.org

The biotransformation capabilities of Rhodococcus are supported by a variety of enzymes, including alcohol dehydrogenases (ADHs), which can be used for the synthesis of chiral alcohols—key precursors for chiral esters. asm.orgpnnl.gov The use of whole-cell biocatalysts from Rhodococcus is often preferred over isolated enzymes as it can be less expensive and facilitates complex, multi-step reactions. asm.org

Table 1: Examples of Relevant Biotransformations by Rhodococcus Enzymes

Enzyme Source Organism Reaction Type Substrate(s) Product(s) Key Finding Reference Esterase (RhEst1) Rhodococcus sp. ECU1013 Enantioselective Hydrolysis rac-ethyl 2,2-dimethylcyclopropanecarboxylate (S)-2,2-dimethylcyclopropanecarboxylic acid High enantioselectivity (E = 240) for producing a chiral acid. dntb.gov.uanih.gov Cutinase (Rcut) Rhodococcus sp. Esterification Butyric acid + Various alcohols (C2-C10) Alkyl butyrates (including octyl butyrate) Demonstrated synthesis of various short-chain butyrates, with high efficiency for C6, C4, and C8 alcohols. asm.orgnih.gov Alcohol Dehydrogenase (ADH) Rhodococcus ruber Asymmetric Reduction Aromatic ketones Chiral aromatic alcohols Mediates highly efficient synthesis of chiral building blocks for esters. asm.orgpnnl.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of esters in microorganisms is a tightly regulated process, governed by the expression of specific genes encoding the necessary enzymes. The production of this compound relies on the availability of its precursors—an alcohol ((E)-oct-2-en-1-ol) and an activated acyl group (butyryl-CoA)—and the activity of an ester-forming enzyme, typically an alcohol acyltransferase (AAT).

Gene Expression Analysis of Biosynthetic Enzymes in Producing Organisms

Direct gene expression analyses for this compound are not extensively documented; however, studies on analogous flavor esters in model organisms like the yeast Saccharomyces cerevisiae provide significant insights. In yeast, the synthesis of volatile acetate esters is primarily catalyzed by alcohol acetyltransferases encoded by the ATF1 and ATF2 genes. nih.govresearchgate.net

Gene expression studies have shown that the transcription of these genes is a critical control point for ester production. For example, the expression of ATF1 is regulated by various fermentation conditions. researchgate.net Overexpression of the ATF1 gene can lead to a dramatic increase in the production of esters like ethyl acetate and isoamyl acetate, confirming that the level of enzyme expression is often the rate-limiting step. researchgate.netnih.gov Conversely, deleting ATF1 and its homolog Lg-ATF1 significantly reduces or eliminates the production of these key aroma compounds. nih.gov

The regulation of these genes is complex. For instance, in S. cerevisiae, the transcription of genes involved in sterol esterification, ARE1 and ARE2, is differentially regulated. asm.orgnih.gov The ARE2 gene, which encodes the major enzyme isoform, has a more active promoter and produces a more stable mRNA transcript compared to ARE1. asm.orgnih.gov Their expression is also oppositely affected by factors like heme availability, indicating a sophisticated regulatory network that adapts to environmental conditions. nih.gov The balance between ester synthesis and degradation is also controlled at the genetic level. Genes encoding esterases, such as IAH1 in yeast, are responsible for the hydrolysis of esters. The expression level of these esterase genes can therefore have a negative impact on the net accumulation of flavor esters. core.ac.uk

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Ester Production in Microbial Cell Factories

Metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories capable of producing valuable chemicals like this compound from simple carbon sources. pnnl.govsciencedaily.com These approaches focus on rationally modifying the metabolism of host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to channel metabolic flux towards the desired product. researchgate.netnih.gov

A common strategy involves the construction of novel biosynthetic pathways by introducing heterologous genes. For the production of butyrate esters, this typically involves engineering the host to efficiently synthesize the two precursors: the alcohol and butyryl-CoA. nih.gov The butyryl-CoA pathway from organisms like Clostridium acetobutylicum is frequently introduced into E. coli to provide the acyl donor. nih.gov

The final and crucial step is the esterification reaction. This is often achieved by expressing a heterologous enzyme with high catalytic activity for the specific substrates. Wax ester synthases (WS) or alcohol acyltransferases (AATs) are commonly used for this purpose. nih.govnih.gov For example, expressing a wax ester synthase from Marinobacter hydrocarbonoclasticus in S. cerevisiae enabled the production of fatty acid ethyl esters (FAEEs). nih.gov

To further enhance production, several optimization strategies are employed:

Increasing Precursor Supply: The native pathways for producing alcohols and acyl-CoAs are often upregulated. This can involve overexpressing key enzymes in the fatty acid synthesis (FAS) pathway or the 2-keto acid pathway. nih.gov

Eliminating Competing Pathways: Native metabolic pathways that divert precursors away from the target ester are deleted. For instance, knocking out genes involved in the β-oxidation pathway prevents the degradation of fatty acyl-CoA intermediates. nih.gov

These strategies have been successfully applied to produce a variety of esters, including short-chain, branched-chain, and medium-chain fatty acid esters in engineered microbes. nih.govnih.govnih.gov The de novo production of butyl butyrate in engineered Clostridium and E. coli serves as a prime example of the potential of these microbial cell factories. nih.gov

Table 2: Common Gene Targets in Metabolic Engineering for Ester Production

Target Gene/Enzyme Class Function Engineering Strategy Objective Reference Alcohol Acyltransferase (AAT) / Wax Ester Synthase (WS) Catalyzes final esterification step Overexpression (often heterologous) Increase final product synthesis rate. nih.govnih.gov Acetyl-CoA Carboxylase (ACC) Controls entry into fatty acid synthesis Upregulation / Overexpression Increase supply of acyl-CoA precursors. nih.gov Thiolase, Dehydrogenase, Dehydratase (e.g., from Clostridium) Forms butyryl-CoA from Acetyl-CoA Heterologous expression Establish a pathway for the acyl donor. nih.gov β-oxidation pathway genes (e.g., fadD, fadE) Degradation of fatty acids and acyl-CoAs Gene deletion / knockout Prevent loss of precursors. nih.gov Esterase (e.g., IAH1) Hydrolysis of esters Gene deletion / knockout Prevent degradation of the final product. core.ac.uk

Chemical Synthesis and Derivatization of E Oct 2 Enyl Butyrate

Laboratory Synthesis Approaches for (E)-Oct-2-enyl butyrate (B1204436)

The creation of (E)-Oct-2-enyl butyrate in a laboratory setting primarily involves the formation of an ester bond between (E)-oct-2-en-1-ol and a butyrate source, typically butyric acid or its more reactive derivatives. The main challenges lie in achieving high yields and maintaining the specific (E) geometry of the double bond.

Esterification Reactions for this compound Production

Several established esterification methods can be employed to synthesize this compound. The choice of method often depends on factors like the scale of the reaction, the stability of the starting materials, and the desired purity of the product.

Fischer Esterification : This is a classic and cost-effective method involving the reaction of (E)-oct-2-en-1-ol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water produced is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Steglich Esterification : For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. wikipedia.orgnih.gov A key feature is the removal of water by DCC, which forms the insoluble byproduct dicyclohexylurea. wikipedia.org

Enzymatic Synthesis : Biocatalysis using lipases presents a green and highly selective method for ester synthesis. mdpi.com Immobilized lipases, such as those from Candida antarctica, can catalyze the esterification of butyric acid and an alcohol under mild, solvent-free, or organic solvent conditions. nih.govresearchgate.net This approach avoids harsh reagents and can lead to high conversion rates and product purity. nih.govnih.gov

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | (E)-oct-2-en-1-ol, Butyric acid, Strong acid catalyst (e.g., H₂SO₄) | Typically heated; requires removal of water | Cost-effective, suitable for large scale. masterorganicchemistry.com | Harsh acidic conditions, equilibrium reaction, potential for side reactions. masterorganicchemistry.com |

| Steglich Esterification | (E)-oct-2-en-1-ol, Butyric acid, DCC, DMAP | Mild, room temperature. wikipedia.org | Good for sensitive substrates, high yield. organic-chemistry.orgnih.gov | DCC is a potent allergen, byproduct removal can be difficult. |

| Enzymatic Synthesis (Lipase) | (E)-oct-2-en-1-ol, Butyric acid, Immobilized lipase | Mild temperatures, can be solvent-free. mdpi.com | High selectivity, environmentally friendly, minimal byproducts. nih.gov | Higher cost of enzyme, potentially slower reaction times. mdpi.com |

Stereoselective Synthesis Methodologies for the (E) Isomer

Ensuring the double bond in the octenyl moiety has the (E) or trans configuration is critical. This is typically achieved either by starting with a stereochemically pure precursor or by using a stereoselective reaction.

The most straightforward approach is to use (E)-oct-2-en-1-ol as the starting material, which already possesses the desired double bond geometry. The esterification methods described above (Fischer, Steglich, enzymatic) are generally mild enough not to cause isomerization of the double bond, thus preserving the (E) configuration in the final product.

Alternatively, transition metal catalysis offers powerful methods for the stereoselective construction of alkenes. For instance, rhodium-catalyzed reactions have been developed for the synthesis of branched 1,3-dienes with high E-stereoselectivity. nih.gov Similarly, ruthenium-based catalysts can be used to synthesize functionalized dienes from propargylic esters, also with high stereoselectivity. nih.gov While not direct syntheses of the target molecule, these advanced methodologies highlight the potential to construct the (E)-alkenyl fragment with high precision, which could then be elaborated into this compound.

Derivatization Strategies for this compound Analogues and Probes

Derivatization involves chemically modifying the parent molecule to create analogues. These analogues are invaluable tools for understanding how the molecule's structure relates to its function (Structure-Activity Relationship studies) and for tracking its journey through biological systems (metabolic tracing).

Chemical Modification of the Butyrate Moiety for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. nih.gov For this compound, modifying the butyrate portion can provide insights into the importance of this part of the molecule for its function. Systematic changes can be made to the acyl chain to probe the effects of sterics, electronics, and lipophilicity. nih.govresearchgate.net

The general strategy involves synthesizing a library of analogues by replacing butyric acid with other carboxylic acids in the esterification reaction. This allows for the targeted investigation of how different structural features of the ester group influence its properties. nih.gov For example, subtle changes in ester-masked compounds can lead to significant differences in biological activity. acs.org

| Modification Type | Example Acyl Group | Rationale |

|---|---|---|

| Chain Length Variation | Acetyl (C2), Hexanoyl (C6) | To determine the optimal chain length for activity. |

| Branching | Isobutyryl | To investigate the effect of steric bulk near the ester linkage. |

| Unsaturation | Crotonyl | To explore the influence of rigidity and electronic properties. |

| Functionalization | 4-Hydroxybutyryl | To assess the impact of introducing polar functional groups. |

| Cyclization | Cyclopropanecarbonyl | To study the effect of conformational restriction. |

Synthesis of Isotopically Labeled this compound for Metabolic Tracing and Mechanistic Investigations

Isotopic labeling is a powerful technique used to track the fate of a molecule in a biological system or to elucidate a reaction mechanism. acs.orgstudysmarter.co.uk By replacing one or more atoms in this compound with a heavier, stable isotope (such as deuterium (B1214612), ²H, or carbon-13, ¹³C), the molecule can be distinguished from its naturally occurring, unlabeled counterparts by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net

The synthesis of labeled compounds involves using isotopically enriched starting materials. For example, to label the butyrate moiety, commercially available ¹³C-labeled butyric acid (e.g., butyric acid-1-¹³C or butyric acid-¹³C₄) can be used in any of the esterification reactions mentioned previously. sigmaaldrich.commedchemexpress.com To label the octenyl portion, a custom synthesis of (E)-oct-2-en-1-ol from labeled precursors would be required. Methods for deuterium labeling of unsaturated alcohols often involve the reduction of an alkyne intermediate with a deuterium source like lithium aluminum deuteride. nih.govnih.gov

These labeled tracers are essential for absorption, distribution, metabolism, and excretion (ADME) studies, helping to identify and quantify metabolites and delineate complex metabolic pathways. acs.orgresearchgate.net

| Labeled Moiety | Isotope | Labeled Precursor | Synthetic Approach | Primary Application |

|---|---|---|---|---|

| Butyrate | ¹³C | Butyric acid-1-¹³C | Esterification with unlabeled (E)-oct-2-en-1-ol. sigmaaldrich.com | Tracing the fate of the butyrate group in metabolism. |

| Butyrate | ¹³C | Butyric acid-¹³C₄ | Esterification with unlabeled (E)-oct-2-en-1-ol. medchemexpress.com | Quantification studies using mass spectrometry. |

| Octenyl | ²H (Deuterium) | Deuterium-labeled (E)-oct-2-en-1-ol | Custom synthesis followed by esterification with unlabeled butyric acid. nih.gov | Investigating metabolic pathways of the alcohol portion. |

Analytical Methodologies for Characterization of E Oct 2 Enyl Butyrate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (E)-Oct-2-enyl butyrate (B1204436), enabling its separation from complex matrices and subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the definitive identification and quantification of (E)-Oct-2-enyl butyrate. This technique combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. In a typical GC-MS analysis, the volatile ester is separated from other compounds in a sample based on its boiling point and affinity for the stationary phase within the GC column. Following separation, the compound is ionized, and the resulting fragments are analyzed by the mass spectrometer to produce a unique mass spectrum, which serves as a chemical fingerprint for identification.

For quantification, the abundance of specific ions characteristic of this compound is measured and compared against a calibration curve generated from standards of known concentrations. The selection of appropriate GC columns, such as the HP-5MS, and optimization of the temperature program are crucial for achieving good chromatographic resolution. nih.gov The use of splitless injection can enhance the sensitivity for trace-level analysis. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250-260 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents typical parameters that may be adjusted based on the specific instrumentation and sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and pre-concentration of volatile and semi-volatile compounds, including this compound, from various sample matrices. mdpi.commdpi.com When coupled with GC-MS, HS-SPME provides a highly sensitive method for the volatile profiling of complex samples like fruits, beverages, and essential oils. mdpi.comnih.govnih.gov

The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. Volatile compounds, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. mdpi.com The choice of fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for the efficient extraction of a broad range of volatiles. mdpi.commdpi.com

Table 2: Key Parameters in HS-SPME Analysis

| Parameter | Description |

| Fiber Coating | Determines the selectivity and efficiency of extraction. DVB/CAR/PDMS is a common choice for broad-range volatile analysis. |

| Extraction Temperature | Affects the vapor pressure of the analytes and their partitioning into the headspace. |

| Extraction Time | The duration the fiber is exposed to the headspace, influencing the amount of analyte adsorbed. |

This table highlights critical parameters that require optimization for a given sample type and target analyte.

For exceptionally complex samples where co-elution may be an issue in conventional one-dimensional GC, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. researchgate.net This technique employs two different capillary columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The entire effluent from the first column is subjected to separation on the second column, resulting in a two-dimensional chromatogram with greatly increased peak capacity and resolution. researchgate.netresearchgate.net

When applied to the analysis of essential oils or other intricate natural extracts, GCxGC can effectively separate this compound from isomeric and isobaric interferences, leading to more accurate identification and quantification. researchgate.netnih.govresearchgate.net The enhanced separation provided by GCxGC can reveal the presence of minor constituents that might otherwise be obscured in a one-dimensional analysis. researchgate.net

While GC-based methods are predominant for volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the quantitative analysis of less volatile or thermally labile butyrate derivatives and related short-chain fatty acids. nih.govmdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of butyric acid and its salts, reversed-phase HPLC with UV detection at a low wavelength (around 210 nm) is often employed. aurigeneservices.comgoogle.com Sample preparation is a critical step and may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering matrix components. nih.govmdpi.com Derivatization may also be used to enhance the detectability of these compounds. nih.gov

Table 3: Example HPLC Conditions for Butyric Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 | google.comgoogle.com |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid Solution | google.comgoogle.com |

| Flow Rate | 1.0 mL/min | google.comgoogle.com |

| Detection | UV at 206 nm | google.comgoogle.com |

This table provides an example of HPLC conditions that have been used for the analysis of butyric acid, the parent acid of butyrate esters.

Many esters found in nature are chiral, meaning they can exist in two non-superimposable mirror-image forms called enantiomers. Although this compound itself is not chiral, related esters in a sample may be. Chiral chromatography is a specialized technique used to separate these enantiomers. This is important as different enantiomers can have distinct sensory properties. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. wikipedia.orgeijppr.com

Polysaccharide-based and cyclodextrin-based CSPs are commonly used in both gas and liquid chromatography for the enantiomeric resolution of various classes of compounds, including esters. wikipedia.orggcms.czcsfarmacie.cz The choice of the CSP and the chromatographic conditions are critical for achieving successful separation. chromatographyonline.com Chiral recognition is based on a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. eijppr.comaocs.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography provides separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of compounds like this compound.

Mass spectrometry, particularly when coupled with GC, provides crucial information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of an ester typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond, which helps in confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to deduce the exact arrangement of atoms and the stereochemistry of the double bond (E or Z).

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1740 cm⁻¹.

Mass Spectrometry (MS) Fragmentation Patterns of this compound

The fragmentation of esters like this compound typically involves several key processes. One of the most common is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the octenyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond of the butyrate group. This would result in the formation of a neutral butene molecule and a charged enol corresponding to the octenyl portion.

Another significant fragmentation pathway is the cleavage of the bond between the oxygen atom and the octenyl group, leading to the formation of an acylium ion from the butyrate moiety. Additionally, cleavage at various points along the octenyl carbon chain can occur, resulting in a series of hydrocarbon fragments. The relative abundance of these fragment ions provides a unique fingerprint for the molecule, aiding in its identification in complex mixtures.

Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H22O2 |

| Average Mass | 198.306 Da |

| Monoisotopic Mass | 198.161980 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of organic molecules. Through the analysis of 1H and 13C NMR spectra, the precise connectivity of atoms and the spatial arrangement of substituents can be determined.

For this compound, the (E)-configuration of the double bond is a key stereochemical feature. This is confirmed in the 1H NMR spectrum by the coupling constant (J-value) between the two vinylic protons. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (or E) configuration, while a smaller coupling constant (6-12 Hz) would indicate a cis (or Z) configuration.

The 1H NMR spectrum would also show characteristic signals for the protons of the octenyl and butyrate moieties. The protons on the carbon adjacent to the ester oxygen would appear as a downfield-shifted signal, typically a doublet. The vinylic protons would resonate in the olefinic region of the spectrum. The protons of the butyrate group, including the terminal methyl group and the two methylene (B1212753) groups, would appear as distinct multiplets in the upfield region.

The 13C NMR spectrum would complement the 1H NMR data by showing distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield-shifted signal. The two olefinic carbons would also resonate in the downfield region, while the aliphatic carbons of the octenyl and butyrate chains would appear at higher field strengths. While specific experimental NMR data for this compound is not detailed in the available search results, the general principles of NMR spectroscopy allow for a confident prediction of its spectral features.

Bioanalytical Methods in Conjunction with Chemical Analysis

To understand the biological relevance of this compound, particularly its role as an aroma compound and a semiochemical, chemical analysis is often coupled with bioanalytical techniques. These methods provide insights into how this compound is perceived by living organisms.

Gas Chromatography-Olfactometry (GC-O) for Aroma Perception Profiling of this compound

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As the individual compounds elute from the GC column, they are split into two streams. One stream goes to a chemical detector (like a mass spectrometer), while the other is directed to a sniffing port where a trained panelist can assess the odor of each compound.

While a specific GC-O study detailing the complete aroma profile of pure this compound was not found in the search results, its general organoleptic properties are described as waxy, fruity, and berry-like, with buttery notes. thegoodscentscompany.comflavscents.com In a GC-O analysis, this compound would be identified at a specific retention time, and the associated aroma descriptors would be recorded by the panelist. This technique is crucial for identifying the key aroma-active compounds in complex mixtures, such as those found in food, beverages, and fragrances. The intensity of the perceived aroma can also be quantified using various GC-O methods, such as aroma extract dilution analysis (AEDA), to determine the odor activity value (OAV) of the compound.

Electroantennogram (EAG) Recordings for Insect Chemoreception Studies to this compound and Related Compounds

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile compound. It provides a direct measure of the detection of a specific odorant by the olfactory receptor neurons on the antenna.

Studies on the green capsid bug, Lygocoris pabulinus, have demonstrated that both male and female antennae exhibit significant EAG responses to (E)-2-octenyl butanoate, a synonym of this compound. In fact, along with (E)-2-hexenyl butanoate, it elicited the largest EAG responses among a wide range of esters tested on both sexes. This indicates that the antennae of Lygocoris pabulinus are highly sensitive to this compound, suggesting it may play a significant role in the chemical ecology of this species.

Olfactometer Bioassays for Behavioral Responses to this compound and Related Esters

Olfactometer bioassays are used to study the behavioral responses of insects to volatile compounds. These assays typically involve a Y-tube or a similar apparatus where an insect is given a choice between a stream of air carrying a specific odor and a control stream of clean air.

In studies with the green capsid bug, Lygocoris pabulinus, (E)-2-octenyl butanoate has been shown to elicit a significant behavioral response in males. When presented with this compound, 87% of the tested males exhibited a vibration behavior, which is a key component of the male's close-range courtship display. wur.nl This strong behavioral response, coupled with the high antennal sensitivity observed in EAG studies, strongly suggests that this compound is a crucial semiochemical, likely a component of the female-produced sex pheromone, for this species.

While research on other insect species is not as specific, studies on the painted bug, Bagrada hilaris, have investigated the behavioral responses to the related compound (E)-2-octenyl acetate (B1210297). In olfactometer bioassays, females and nymphs were attracted to this compound, while males were not. mdpi.comnih.govresearchgate.net This highlights how structurally similar esters can elicit different behavioral responses in different insect species, underscoring the importance of specific bioassays for each compound and species of interest.

Biological and Ecological Roles of E Oct 2 Enyl Butyrate

Role as Volatile Organic Compounds (VOCs) in Interspecies Chemical Communication

(E)-Oct-2-enyl butyrate (B1204436) functions as a semiochemical, a chemical substance that carries a message for organisms involved in an interaction, influencing their behavior. These interactions can be between members of the same species (intraspecific) or different species (interspecific) plantprotection.pl.

(E)-Oct-2-enyl butyrate in Plant-Insect Interactions (e.g., Herbivore-Induced Plant Volatiles (HIPVs) and Attraction of Natural Enemies)

When plants are attacked by herbivores, they release a blend of volatile organic compounds known as Herbivore-Induced Plant Volatiles (HIPVs) uu.nlelifesciences.org. These chemical signals can serve multiple defensive purposes, including attracting the natural enemies of the attacking herbivores, such as predators and parasitoids uu.nl. This phenomenon is a form of indirect plant defense.

HIPV blends are complex and can include various classes of compounds like green leaf volatiles (GLVs), terpenes, and indole elifesciences.org. While specific research extensively detailing this compound's role as an HIPV is limited, related esters are known components of these defensive bouquets. For instance, maize plants exposed to HIPVs, including esters like (Z)-3-hexenyl acetate (B1210297), become primed for enhanced defense, responding more strongly and rapidly to subsequent herbivore attacks elifesciences.orgnih.gov. This priming involves the increased production of defensive compounds and volatile terpenes nih.gov. The release of these volatiles can create a chemical profile in the air that guides natural enemies to the location of their prey uu.nl.

Semiochemical Functions of this compound and Related Esters (e.g., Pheromones, Anti-Pheromones, Kairomones in Insect Communication)

Semiochemicals are broadly classified based on the nature of the chemical interaction they mediate. Pheromones facilitate communication within the same species, while allelochemicals mediate communication between different species ncsu.edu. Allelochemicals can be further categorized as allomones (benefiting the sender), kairomones (benefiting the receiver), and synomones (benefiting both) ncsu.edu.

This compound and structurally similar esters have been identified as key components in the chemical communication systems of various insects, particularly within the order Hemiptera (true bugs).

Pheromones : These are chemicals used for intraspecific communication, such as attracting mates nih.gov. A closely related compound, (E)-2-octenyl acetate, has been identified as a major component of the male-produced sex pheromone in the painted bug, Bagrada hilaris. Laboratory and field studies have shown that (E)-2-octenyl acetate attracts females and nymphs of this species researchgate.net. Similarly, other related esters like hexyl butyrate and (E)-2-hexenyl butyrate are recognized as sex pheromone components for several species of plant bugs (family Miridae) researchgate.net.

Kairomones : These are chemical signals that are detected by an individual of another species and are beneficial to the receiver researchgate.net. For example, a chemical released by a host plant or a prey insect that helps a parasite or predator locate it is a kairomone ncsu.edunih.gov. Some defensive compounds in plant bugs, which can include esters, have been observed to act as kairomones, attracting certain species of flies researchgate.net.

The table below summarizes the semiochemical functions of several esters related to this compound in insect communication.

| Compound Name | Insect Species | Semiochemical Function |

| (E)-2-Octenyl acetate | Bagrada hilaris (Painted Bug) | Sex Pheromone (attracts females and nymphs) researchgate.net |

| Hexyl butyrate | Various Plant Bugs (Miridae) | Sex Pheromone researchgate.net |

| (E)-2-Hexenyl butyrate | Various Plant Bugs (Miridae) | Sex Pheromone researchgate.net |

Contribution of this compound to Plant Defense Mechanisms and Signaling

The release of volatile compounds like this compound is part of a sophisticated plant defense strategy. When herbivore feeding occurs, plants activate complex signaling pathways often mediated by phytohormones like jasmonic acid, salicylic acid, and ethylene nih.gov. This activation leads to the synthesis and release of defensive secondary metabolites, including HIPVs nih.gov.

These volatiles contribute to defense in several ways:

Direct Defense : Some volatiles can have repellent or toxic effects on the herbivores themselves.

Indirect Defense : As mentioned, they attract natural enemies of the herbivores, effectively outsourcing the plant's defense uu.nl.

Plant-Plant Signaling : HIPVs released by a damaged plant can be perceived by neighboring, undamaged plants. This exposure can "prime" the receiving plants, enabling them to mount a faster and stronger defense response if they are subsequently attacked elifesciences.org. Studies on maize have shown that exposure to certain HIPVs, including specific esters, leads to enhanced production of defense-related genes and compounds upon herbivore damage nih.gov.

Function in Food Aroma and Quality Perception

Contribution of this compound and Related Esters to Flavor Profiles of Fruits and Food Products

This compound is described as having a fruity aroma nih.gov. It is used in the food industry as a flavoring agent or adjuvant to impart specific sensory characteristics to products nih.gov. Its flavor profile is generally characterized as "fruit" by the Flavor and Extract Manufacturers Association (FEMA) nih.gov.

Specifically, it can be used in specialty products to add a buttery note to berry flavor complexes and to provide a "viney, waxy connotation" to balance sweetness in berry formulations thegoodscentscompany.com. Esters, as a class, are well-known for their contribution to the characteristic aromas of many fruits.

The table below details the organoleptic properties of this compound.

| Compound Name | FEMA Number | Flavor Profile | Olfactory Description |

| This compound | 3517 | Fruity | Fruity, Buttery, Waxy, Viney nih.govthegoodscentscompany.com |

Impact of Food Processing Technologies (e.g., High Hydrostatic Pressure) on this compound Content and Aroma Profiles

Food processing technologies can significantly alter the profile of volatile organic compounds, thereby affecting the final aroma and flavor of the product researchgate.netdntb.gov.ua. Non-thermal technologies like High Hydrostatic Pressure (HHP) are explored as alternatives to traditional thermal processing to better preserve the sensory and nutritional qualities of food mdpi.comnih.gov.

HHP involves subjecting food to high pressures, which can inactivate microbes and enzymes while minimizing heat damage nih.govmdpi.com. The effect of HHP on esters, such as this compound, can be complex.

Hydrolysis and Decomposition : Some studies suggest that HHP can lead to a decrease in the concentration of certain esters due to hydrolysis reactions mdpi.comscribd.com. One study on six different fruit esters found that high pressure did not induce ester formation or hydrolysis but did cause a small amount of decomposition, which was influenced by the pressure level and pH scribd.com.

Increased Content : Conversely, other research on specific products like wine has shown that HHP treatment can significantly increase the content of certain ester compounds. In one study on Marselan wine, HHP processing at 300 MPa led to a peak in ester content, which was 1.81 times higher than in untreated samples mdpi.com.

Based on the current scientific literature, there is no available research detailing the specific role of This compound in microbial communication and signaling within microbial communities.

Extensive searches for the biological and ecological functions of this particular ester have not yielded information regarding its involvement as a signaling molecule, quorum sensing molecule, or any other form of communication mediator between microorganisms. The current body of research on microbial communication focuses on other classes of compounds. While the butyrate moiety is a well-known short-chain fatty acid with significant roles in host-microbe interactions, particularly within the gut microbiome, its esterified form, this compound, has not been identified in the context of microbial community signaling.

Therefore, section 6.4.2 of the requested article cannot be completed at this time due to a lack of scientific data on the subject.

Structure Activity Relationship Sar Studies of E Oct 2 Enyl Butyrate and Its Analogues

Molecular Features Influencing Biological Activity and Receptor Interaction

The biological activity of a molecule like (E)-Oct-2-enyl butyrate (B1204436) is intrinsically linked to its chemical structure. Specific features such as the spatial arrangement of atoms (stereoisomerism), the length of its carbon chains, and the presence of double bonds dictate how it interacts with biological receptors and influences cellular responses.

Stereoisomeric Effects on Biological Responses of (E)-Oct-2-enyl butyrate and Related GLVs

This compound is a member of the Green Leaf Volatiles (GLVs), a class of compounds released by plants upon damage. The stereochemistry of these molecules, particularly the configuration around the carbon-carbon double bond, is critical for their biological function. The designation "(E)" (from the German entgegen, meaning opposite) specifies that the higher-priority groups are on opposite sides of the double bond.

While specific stereoisomeric studies on this compound are not extensively detailed in the provided research, the significance of this configuration can be inferred from studies on closely related GLVs. For instance, research on (E)-2-octenyl acetate (B1210297), which shares the same C8 alcohol moiety, has demonstrated its role as a volatile chemical in mediating insect behavior. researchgate.net Laboratory and field evaluations of (E)-2-octenyl acetate have shown that it can evoke antennal responses in insects like the pentatomid bug Bagrada hilaris and attract females and nymphs, suggesting its involvement in intraspecific interactions. researchgate.net The specific (E)-configuration is crucial for fitting into the insect's olfactory receptors to trigger a specific behavioral response. Any change to the (Z)-isomer would alter the molecule's shape, likely reducing or eliminating its activity at the specific receptor. This highlights the general principle that the precise three-dimensional structure of GLVs, including the (E)-configuration of the octenyl chain, is a key determinant of their interaction with biological systems.

Impact of Alkyl Chain Length and Degree of Saturation on Ester Bioactivity

The bioactivity of an ester is significantly influenced by the properties of both its alcohol and carboxylic acid components, including alkyl chain length and saturation. This compound is composed of an eight-carbon unsaturated alcohol ((E)-oct-2-en-1-ol) and a four-carbon saturated carboxylic acid (butyric acid).

Studies on various classes of esters reveal clear structure-activity relationships related to these features. For example, the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters is shown to be dependent on the length of the ester's alkyl chain. nih.gov In this series, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) decreased as the alkyl chain length increased from one to six carbons (C1 to C6), indicating enhanced potency. nih.gov The C6 ester derivative exhibited the most effective antibacterial and antifungal properties. nih.gov This suggests that an optimal chain length exists for effective interaction with and disruption of microbial membranes. nih.gov

| Ester Class | Alkyl Chain Length Studied | Observed Effect on Bioactivity | Optimal Chain Length (if identified) | Reference |

|---|---|---|---|---|

| (R)-3-Hydroxybutyric alkyl esters | C1 to C8 | Antibacterial/antifungal activity generally increased as chain length increased from C1 to C6. | C6 | nih.gov |

| Erythorbyl fatty acid esters | C10 to C18 (saturated) | Interfacial activity (lower CMC) increased with chain length. Specific chain lengths were optimal for different functions. | C14 (Antibacterial), C16 (Antioxidative) | researchgate.net |

| N-alkylmorpholine derivatives | C1 to C18 | The highest bactericidal effects against MRSA were observed for compounds with alkyl chains from C12 to C16. | C12 to C16 | chemrxiv.org |

SAR of Butyrate Analogues in Cellular and Disease Models

The butyrate moiety of this compound is of significant interest, as butyrate itself is a well-studied short-chain fatty acid with potent biological activities, including anticancer and histone deacetylase (HDAC) inhibitory effects. Structure-activity relationship studies of butyrate analogues provide insight into the chemical features required for these actions.

Effects of Butyrate Analogues on Cancer Cell Proliferation and Apoptosis

Butyrate is known to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.govmdpi.com This effect is dose-dependent and can vary based on the cancer cell type. nih.govmdpi.com Studies on structural analogues of butyrate have aimed to identify compounds with enhanced potency or modified activity.

In one study, bromo-analogues of butyrate and propionate (B1217596) were found to be more potent pro-apoptotic agents than butyrate in human colonic adenocarcinoma cell lines. nih.gov This suggests that the addition of a bromine atom significantly enhances the compound's ability to trigger cell death pathways. Another comprehensive study evaluated 26 different butyrate analogues for their effects on HT-29 colorectal cancer cells. nih.gov Of these, only four compounds—propionate, 4-benzoylbutyrate, 4-(4-aminophenyl)butyrate, and benzyloxyacetate—showed effects comparable to butyrate in terms of inhibiting proliferation and inducing apoptosis. nih.gov Notably, the study found that substitutions on the aliphatic chain of butyrate, such as adding amino, hydroxyl, or methyl groups at the 2-, 3-, or 4-positions, resulted in a loss of activity. nih.gov This indicates a high degree of structural specificity is required for the desired anticancer effects.

| Compound | Modification | Effect on Cancer Cells (e.g., Colon Cancer) | Reference |

|---|---|---|---|

| Butyrate | Parent Compound | Inhibits proliferation and induces apoptosis. nih.gov | nih.gov |

| Propionate | Shorter alkyl chain (C3) | Weaker antiproliferative effect than butyrate. nih.gov | nih.gov |

| Valerate (B167501), Acetate | Longer (C5) or shorter (C2) alkyl chain | Ineffective at inhibiting proliferation. nih.gov | nih.gov |

| Bromo-analogues of butyrate | Bromine substitution | More potent pro-apoptotic agents than butyrate. nih.gov | nih.gov |

| 4-benzoylbutyrate | Aromatic substitution | Exhibited comparable effects to butyrate. nih.gov | nih.gov |

| 4-(4-aminophenyl)butyrate | Aromatic substitution | Exhibited comparable effects to butyrate. nih.gov | nih.gov |

| Substituted butyrates (amino, hydroxyl, methyl groups at C2, C3, or C4) | Aliphatic substitution | No activity noted. nih.gov | nih.gov |

Modulation of Histone Deacetylase (HDAC) Activity by Butyrate Analogues

One of the primary mechanisms through which butyrate exerts its anticancer effects is by inhibiting histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to more condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which is generally associated with active gene expression, including the expression of tumor suppressor genes like p21. nih.govnih.gov

Among naturally occurring short-chain fatty acids, butyrate is the most potent HDAC inhibitor. nih.gov Structure-activity relationship studies have shown that non-branching short-chain fatty acids with three to five carbons (propionate, butyrate, pentanoate) are the most effective HDAC inhibitors. nih.gov Branching of the carbon chain, as seen in compounds like 2-ethylbutyric acid, tends to decrease the inhibitory activity relative to their straight-chain counterparts. nih.gov This suggests that the linear, four-carbon structure of the butyrate moiety is well-suited for interacting with the active site of HDAC enzymes. The study of 26 butyrate analogues in HT-29 cells also measured HDAC activity, confirming that chemical modifications can significantly alter this biological function. nih.gov

Analysis of Analogue Specificity and Potency in Various Biological Assays

The potency and specificity of butyrate analogues are critical measures of their potential utility. Potency refers to the concentration of a compound required to produce a given effect, while specificity relates to its ability to produce a desired effect without causing other, unrelated effects.

The efficacy of butyrate itself can be cell-type specific. For instance, butyrate's half-maximal inhibitory concentration (IC50) for proliferation varies among different colon cancer cell lines, with HCT116 cells being more sensitive than HT-29 or Caco-2 cells. mdpi.com This highlights that the cellular context is crucial for determining potency.

Studies comparing analogues provide direct evidence of varying potency. Bromo-analogues of butyrate are more potent inducers of apoptosis than butyrate itself. nih.gov In contrast, propionate is less potent, and acetate and valerate are largely ineffective, demonstrating a clear relationship between chain length and potency for this specific activity. nih.gov The screening of 26 butyrate analogues revealed high specificity; most modifications, even minor ones like the addition of a methyl group, abolished the antiproliferative and apoptotic activity seen with the parent compound. nih.gov This strict structural requirement underscores the specific nature of the interaction between the butyrate molecule and its cellular targets.

| Analogue | Biological Assay/Model | Potency Compared to Butyrate | Specificity Notes | Reference |

|---|---|---|---|---|

| Propionate | Colon cancer cell proliferation | Weaker | Retains some activity, suggesting the C3 chain is partially effective. | nih.gov |

| Bromo-analogues | Colon cancer cell apoptosis | More potent | The addition of bromine enhances pro-apoptotic activity. | nih.gov |

| 4-benzoylbutyrate | HT-29 cell proliferation, apoptosis, HDAC activity | Comparable | Shows that bulky aromatic substitutions at the C4 position are tolerated. | nih.gov |

| Aliphatically substituted butyrates (e.g., 2-methylbutyrate) | HT-29 cell proliferation, apoptosis, HDAC activity | Inactive | Demonstrates high specificity; small changes to the core aliphatic chain eliminate activity. | nih.gov |

| Butyrate | Proliferation of different colon cancer cell lines | Varies (Potency: HCT116 > HT-29 > Caco-2) | Highlights cell-type specificity of the compound's effect. | mdpi.com |

SAR of Butyrate Derivatives as Antiviral Agents

Butyrate, a short-chain fatty acid (SCFA), and its derivatives have garnered attention for their potential as antiviral agents. The antiviral effects of butyrate are often linked to its role as a histone deacetylase (HDAC) inhibitor. researchgate.net By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular responses, including the suppression of viral replication and the modulation of the host's immune response. researchgate.netnih.gov While direct structure-activity relationship (SAR) studies on a comprehensive series of butyrate esters for antiviral activity are not extensively documented in publicly available literature, general principles can be inferred from studies on butyrate and its derivatives.

The antiviral activity of butyrate derivatives is influenced by the chemical structure of the molecule, which affects its ability to act as an HDAC inhibitor and to be delivered into cells. mdpi.com For instance, the chain length and functional groups of molecules similar to butyrate have been shown to be critical for their biological activities. researchgate.net In the context of antiviral activity, the esterification of butyric acid, as in this compound, creates a more lipophilic molecule compared to the parent acid. This increased lipophilicity could potentially enhance cell membrane permeability, leading to higher intracellular concentrations and thereby augmenting its antiviral efficacy.

However, the antiviral effects of butyrate are not always straightforward. Some studies have indicated that butyrate can, under certain conditions, promote viral infection by repressing the expression of specific interferon-stimulated genes (ISGs) that are crucial for the innate antiviral response. biorxiv.orgnih.gov This suggests that the SAR of butyrate derivatives is complex and may be dependent on the specific virus, the host cell type, and the concentration of the compound.

A hypothetical SAR study for butyrate esters like this compound would likely investigate variations in both the alcohol and acyl portions of the ester. Key structural features that would be systematically modified to elucidate their impact on antiviral activity are presented in the table below.

| Structural Modification | Rationale for Investigation | Potential Impact on Antiviral Activity |

| Alkyl Chain Length of the Acyl Group | Altering the length of the fatty acid chain (e.g., propionate, valerate) can influence HDAC inhibitory activity and lipophilicity. | Shorter or longer chains may exhibit different potencies as HDAC inhibitors, affecting the modulation of host antiviral genes. |

| Unsaturation in the Acyl Group | The presence and position of double or triple bonds can affect the molecule's conformation and interaction with target enzymes. | May alter binding affinity to viral or host proteins, potentially enhancing or diminishing antiviral effects. |

| Branching of the Acyl Group | Introducing branched chains (e.g., isobutyrate) can impact steric hindrance and metabolic stability. | Could lead to altered rates of hydrolysis and different interactions with biological targets compared to linear chains. |

| Alkyl Chain Length of the Alcohol Moiety | Modifying the length of the octenyl chain in this compound would alter the overall lipophilicity and size of the molecule. | Could affect cell penetration and localization within cellular compartments, thereby influencing antiviral efficacy. |

| Position and Geometry of the Double Bond | Shifting the position of the double bond (e.g., to the 3- or 4-position) or changing the geometry (from E to Z) would alter the molecule's shape. | The specific three-dimensional structure is often critical for precise interactions with biological targets. |

| Introduction of Functional Groups | Adding groups like hydroxyl, amino, or halogens to either the acyl or alcohol part could introduce new interactions. | Could lead to new hydrogen bonding or other interactions with viral or host proteins, potentially increasing binding affinity and antiviral activity. |

Computational Chemistry Approaches for SAR Prediction and Mechanistic Insights

In the absence of extensive experimental data for this compound, computational chemistry provides powerful tools to predict its structure-activity relationships and to gain insights into its potential mechanisms of action at a molecular level.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be instrumental in understanding how this compound might interact with viral or host proteins that are critical for viral replication. For instance, docking studies could be performed to investigate the binding of this compound to the active site of viral proteases, polymerases, or entry proteins. Similarly, its interaction with host proteins, such as HDACs, could be modeled to elucidate the structural basis of its potential activity.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of this compound to its target. nih.gov This information is invaluable for understanding the dynamic nature of the interaction and for refining the design of more potent analogues.

For example, in silico studies have been successfully used to investigate the binding of fatty acids and their derivatives to the fatty acid binding pocket of the SARS-CoV-2 spike protein, suggesting that such molecules can interfere with viral entry. nih.govmdpi.com A similar approach could be applied to this compound to assess its potential as a viral entry inhibitor.

The table below outlines a hypothetical workflow for a molecular docking and dynamics study of this compound.

| Step | Description | Objective |

| 1. Target Identification and Preparation | Selection of a relevant viral or host protein target (e.g., viral protease, HDAC). The 3D structure of the protein is obtained from a database like the Protein Data Bank (PDB). | To prepare the receptor molecule for the docking simulation by removing water molecules, adding hydrogen atoms, and defining the binding site. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized to its lowest energy conformation. | To prepare the ligand molecule for docking by assigning correct atom types and charges. |

| 3. Molecular Docking | A docking algorithm is used to predict the binding poses and affinities of this compound within the active site of the target protein. | To identify the most likely binding mode and to estimate the binding energy, which is an indicator of binding strength. |